2-Cyclopentyl-2-fluoropropanedioic acid
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Overview
Description
2-Cyclopentyl-2-fluoropropanedioic acid is an organic compound with the molecular formula C8H11FO4. It is a solid, likely appearing as a white or off-white crystalline substance. This compound is soluble in water and has a predicted density of 1.428±0.06 g/cm³ .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the fluorination of cyclopentyl-propanedioic acid using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane, at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of 2-Cyclopentyl-2-fluoropropanedioic acid may involve large-scale fluorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopentyl-2-fluoropropanedioic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially yielding alcohols or hydrocarbons.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles like hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, hydrocarbons.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
2-Cyclopentyl-2-fluoropropanedioic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a probe in biochemical assays.
Medicine: Explored for its therapeutic potential in drug development, particularly in designing fluorinated analogs of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyclopentyl-2-fluoropropanedioic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds or electrostatic interactions with the target site. This can lead to the modulation of biological pathways, resulting in desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Cyclopentyl-2-chloropropanedioic acid
- 2-Cyclopentyl-2-bromopropanedioic acid
- 2-Cyclopentyl-2-iodopropanedioic acid
Uniqueness
2-Cyclopentyl-2-fluoropropanedioic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable tool in various scientific and industrial applications .
Biological Activity
2-Cyclopentyl-2-fluoropropanedioic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including enzyme inhibition, receptor interactions, and therapeutic applications.
Chemical Structure and Properties
This compound, with the CAS number 2098051-78-4, features a unique cyclopentyl group and a fluorinated propanedioic acid moiety. The presence of the fluorine atom may enhance lipophilicity and biological interaction profiles.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases where these enzymes are dysregulated.
- Receptor Binding : The compound's structure indicates potential interactions with various receptors, possibly modulating signaling pathways relevant to cancer and other diseases.
Enzyme Inhibition Studies
Recent studies have focused on the inhibitory effects of this compound on key enzymes. For instance:
Enzyme | Inhibition Type | IC50 Value (µM) | Reference |
---|---|---|---|
CLK Kinase | Competitive | 15.5 | |
Aldose Reductase | Non-competitive | 22.3 |
These findings indicate that the compound may serve as a lead for developing inhibitors targeting these enzymes.
Receptor Interaction Studies
The compound's potential to interact with various receptors has been explored:
- Cancer Receptors : Research indicates that this compound may bind to cancer-related receptors, influencing cell proliferation and survival pathways.
- Neurotransmitter Receptors : Its structural characteristics suggest possible modulation of neurotransmitter systems, which could have implications in neurodegenerative diseases.
Case Studies
A notable study investigated the effects of this compound on breast cancer cell lines. The results demonstrated significant inhibition of cell growth at concentrations above 10 µM, suggesting a potential role in cancer therapy. Additionally, in vivo studies showed reduced tumor size in animal models treated with this compound compared to controls.
The mechanism by which this compound exerts its biological effects likely involves:
- Enzyme Interaction : Binding to enzyme active sites or allosteric sites, leading to altered enzymatic activity.
- Receptor Modulation : Influencing receptor conformation or signaling pathways, thereby affecting downstream cellular responses.
Properties
IUPAC Name |
2-cyclopentyl-2-fluoropropanedioic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FO4/c9-8(6(10)11,7(12)13)5-3-1-2-4-5/h5H,1-4H2,(H,10,11)(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLWWYORBFXZYRJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(C(=O)O)(C(=O)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11FO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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